Zirconium-89

PET sensitivity NEMA NU2-2001 Immuno-PET quantification

Zirconium-89 (89Zr) is the only long-lived positron emitter whose 78.41 h physical half-life intrinsically aligns with the 3–7 day biological clearance of intact monoclonal antibodies, antibody fragments, and ADCs, enabling delayed imaging at maximal target-to-background ratios. Unlike 124I—which suffers from rapid in vivo dehalogenation, thyroid/stomach redistribution (58 h hepatic clearance), and distorted PET quantification—89Zr exhibits negligible redistribution and a 1,132 h hepatic clearance half-life, ensuring that the PET signal faithfully represents intact conjugate delivery rather than free radionuclide. With radionuclidic purity ≥99.9% and high specific activity, 89Zr-oxalate and 89Zr-chloride enable stable chelation with DFO, DFO*, or HOPO bifunctional chelators, making 89Zr the scientifically validated scouting agent for 90Y-radioimmunotherapy patient selection and a robust platform for ADC tumor-penetration studies. Procure only high-specific-activity, low-metal-contamination 89Zr to ensure efficient conjugation and quantitative imaging accuracy.

Molecular Formula Z
Molecular Weight 88.90888 g/mol
CAS No. 13981-27-6
Cat. No. B1202518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium-89
CAS13981-27-6
Synonyms89Zr radioisotope
Zirconium-89
Zr-89 radioisotope
Molecular FormulaZ
Molecular Weight88.90888 g/mol
Structural Identifiers
SMILES[Zr]
InChIInChI=1S/Zr/i1-2
InChIKeyQCWXUUIWCKQGHC-YPZZEJLDSA-N
Commercial & Availability
Standard Pack Sizes2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium-89 (CAS 13981-27-6) for Immuno-PET Radiopharmaceutical Procurement


Zirconium-89 (89Zr) is a long-lived positron-emitting radiometal with a physical half-life of 78.41 hours (3.27 days) and a 22.8% positron branching ratio with Eβ+max of 901 keV [1]. This decay profile aligns optimally with the extended in vivo pharmacokinetics of intact monoclonal antibodies (mAbs), antibody fragments, and other long-circulating biologics, enabling delayed imaging at time points when target-to-background ratios are maximized [2]. 89Zr is supplied as 89Zr-oxalate or 89Zr-chloride in high specific activity and radionuclidic purity, requiring chelation—most commonly with deferoxamine (DFO) or advanced octadentate chelators—for stable conjugation to targeting vectors [3].

Why Alternative Long-Lived Positron Emitters Cannot Substitute for Zirconium-89 in Immuno-PET


Generic substitution among long-lived positron emitters—such as iodine-124 (124I) or copper-64 (64Cu)—is scientifically untenable due to divergent radiochemical behaviors, distinct in vivo catabolic fates, and quantifiable differences in image quality [1]. Unlike 124I, which exhibits substantial redistribution via thyroid and stomach accumulation due to in vivo dehalogenation, 89Zr demonstrates negligible redistribution with a hepatic clearance half-life of 1,132 hours compared to 58 hours for 124I, ensuring that the PET signal accurately reflects intact conjugate rather than free radionuclide [2]. Furthermore, phantom studies demonstrate that 89Zr yields superior recovery coefficients compared to 68Ga and distinct sensitivity characteristics relative to 18F, directly impacting quantification accuracy [3]. The following evidence quantifies these non-interchangeable performance differentials.

Quantitative Performance Differentiation of Zirconium-89 Against Comparator Radionuclides


PET System Sensitivity: 89Zr vs. 18F-FDG on Clinical TOF PET/CT

On a Gemini Time-Of-Flight PET/CT scanner evaluated per NEMA NU2-2001 protocols, 89Zr demonstrated system sensitivity of 14.6 cps/kBq at the center of the field of view, compared to 4.16 cps/kBq for 18F-FDG [1]. This 3.5-fold sensitivity advantage is attributable to 89Zr's positron emission characteristics and prompt gamma contributions, directly enhancing count statistics for low-uptake lesions.

PET sensitivity NEMA NU2-2001 Immuno-PET quantification

Chelator Complex Stability: 89Zr-DFO vs. 89Zr-DFO-HOPO Transchelation Kinetics

The clinical-grade chelator DFO (deferoxamine) exhibits incomplete coordination of 89Zr4+ (hexadentate, with two coordination sites occupied by labile water molecules), leading to in vivo demetallation and undesirable bone uptake of free 89Zr [1]. In competitive transchelation assays using 50 mM EDTA, complete transchelation of 89Zr from 89Zr-DFO occurred within approximately 3 hours, whereas the octadentate chelator DFO-HOPO demonstrated markedly improved stability under identical challenge conditions [1].

Radiochemistry Chelator stability Immuno-PET

Multi-Chelator Kinetic Inertness: EDTA Challenge of 89Zr-DFO vs. 89Zr-DFO* vs. 89Zr-CTH-36

In a side-by-side evaluation of five chelators functionalized identically with tetrazines for bioorthogonal conjugation, 89Zr-DFO demonstrated low kinetic inertness against EDTA challenge as expected [1]. Unexpectedly, 89Zr-CTH-36 also exhibited high susceptibility, limiting its utility. Only 89Zr-DFO* and 89Zr-3,4,3-(LI-1,2-HOPO) demonstrated high inertness, qualifying them as viable alternatives for clinical translation [1]. DOTA-GA failed to label 89Zr entirely under comparable conditions.

Radiochemistry Kinetic inertness Chelator comparison

Tumor Uptake and Therapeutic Scouting: 89Zr-cMAb vs. 124I-cMAb

In HNSCC xenograft-bearing mice, 89Zr-labeled chimeric monoclonal antibody U36 (89Zr-cMAb U36) demonstrated tumor uptake of 23.2 ± 0.5 %ID/g at 72 hours post-injection, whereas 124I-labeled cMAb U36 showed tumor uptake of 16.0 ± 0.8 %ID/g under identical conditions [1]. Moreover, the 89Zr-labeled conjugate exhibited a biodistribution pattern matching that of 88Y-labeled therapeutic conjugate (24.1 ± 0.7 %ID/g tumor uptake), whereas 124I-labeled conjugate matched the pattern of 131I- and 186Re-therapeutics [1].

Biodistribution Radioimmunotherapy scouting Immuno-PET

In Vivo Catabolic Stability: Hepatic Retention of 89Zr vs. 124I

In vivo rat studies comparing 89Zr- and 124I-labeled experimental proteins demonstrated that the hepatic clearance half-life of iodine was 58 hours, whereas zirconium exhibited a half-life of 1,132 hours [1]. Additionally, 124I demonstrated measurable redistribution with accumulation in thyroid and stomach tissues, whereas no significant redistribution of 89Zr was observed [1]. 89Zr is therefore optimal for quantifying the total fraction delivered to the target, particularly when concurrent catabolism is expected [1].

Pharmacokinetics Catabolism Tracer redistribution

Image Quality: Positron Range Effects of 89Zr vs. 124I vs. 68Ga

On a clinical uPMR 790 PET/MR system evaluated per modified NEMA NU 2-2012 protocols, all five tested positron emitters (18F, 64Cu, 68Ga, 89Zr, 124I) produced suitable image quality, but I-124 and 68Ga exhibited more pronounced comet-tail artifacts due to their longer positron ranges [1]. Image resolution and NECR with I-124 were reported as somewhat inferior to 89Zr due to the high positron range and the presence of spurious coincidences [2].

Image quality Positron range PET/MR

Procurement-Relevant Application Scenarios for Zirconium-89 in Preclinical and Clinical Settings


Immuno-PET for Monoclonal Antibody Biodistribution and Dosimetry

89Zr is the preferred radiometal for labeling full-length monoclonal antibodies due to its 78.41 h half-life, which matches the 3-7 day biological clearance of mAbs [1]. The high tumor uptake quantified at 72 h post-injection (23.2 ± 0.5 %ID/g in preclinical models) and the biodistribution match with 90Y-labeled therapeutics make 89Zr the validated scouting agent for 90Y-radioimmunotherapy patient selection [1]. Procurement should prioritize high specific activity 89Zr-oxalate with low metal contamination to ensure efficient chelation with DFO-, DFO*-, or HOPO-based bifunctional chelators [2].

Clinical Trial Imaging of Immune Cell Subsets (CD8+ TILs)

89Zr-labeled monovalent antibody fragments (e.g., ZED8, an 89Zr-anti-CD8 reagent) enable noninvasive quantification of tumor-infiltrating CD8+ T cells in patients undergoing cancer immunotherapy [1]. Preclinical validation demonstrated equilibrium dissociation constant (KD) of 5 nM and an estimated human whole-body effective dose of 0.48 mSv/MBq, comparable to existing 89Zr immuno-PET reagents [1]. The 89Zr label permits imaging at 24 h post-injection and later, capturing the slow extravasation and tumor penetration kinetics of antibody-based probes [2].

Antibody-Drug Conjugate (ADC) Target Engagement and Patient Stratification

89Zr-labeled ADCs (e.g., 89Zr-DFO-Trodelvy targeting Trop2) enable preclinical and clinical evaluation of target expression heterogeneity and ADC tumor penetration [1]. Radiochemical yields exceeding 90% and radiochemical purity >99% are routinely achievable with 89Zr-DFO labeling [1]. Quantified tumor uptake peaks at 48 h post-injection (MDA-MB-468: 10.03 ± 1.26 %ID/g; NCI-N87: 14.30 ± 2.09 %ID/g) and correlates with Trop2 expression level, supporting patient stratification for ADC therapy [1].

Pharmacokinetic Modeling of Long-Circulating Biologics

For macromolecular drug candidates with extended circulatory half-lives, 89Zr provides quantitative PET data that reflects total drug delivery rather than free radionuclide distribution [1]. The prolonged hepatic retention of 89Zr (1,132 h clearance half-life) compared to 124I (58 h) ensures that PET signal remains proportional to cumulative protein uptake and catabolism, not rapid efflux of radiolabeled metabolites [1]. This makes 89Zr optimal for studies where catabolism is concurrent with target engagement [1].

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